molecular formula C13H10O B1335006 Benzophenone-d10 CAS No. 22583-75-1

Benzophenone-d10

Cat. No.: B1335006
CAS No.: 22583-75-1
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-d10 typically involves the reaction of benzophenone with deuterated reagents. One common method is the reaction of benzophenone with deuterated sodium (NaOD) or deuterated potassium (KOD) in an anhydrous alcohol solvent . The reaction is carried out under reflux conditions to ensure complete deuteration of the hydrogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177110
Record name (2H10)Benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22583-75-1
Record name Benzophenone-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22583-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)Benzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)Benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)benzophenone
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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[Compound]
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2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Jones' reagent
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
Name
2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
Name
2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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diethyl azodicarboxylate
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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1.4 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-d10
Reactant of Route 2
Benzophenone-d10
Reactant of Route 3
Benzophenone-d10
Reactant of Route 4
Benzophenone-d10
Reactant of Route 5
Benzophenone-d10
Reactant of Route 6
Benzophenone-d10

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